(trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile
CAS No.: 70784-10-0
Cat. No.: VC16984652
Molecular Formula: C17H29N
Molecular Weight: 247.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70784-10-0 |
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Molecular Formula | C17H29N |
Molecular Weight | 247.4 g/mol |
IUPAC Name | 4-(4-butylcyclohexyl)cyclohexane-1-carbonitrile |
Standard InChI | InChI=1S/C17H29N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h14-17H,2-12H2,1H3 |
Standard InChI Key | OATWNKBEABCVRD-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1CCC(CC1)C2CCC(CC2)C#N |
Introduction
Chemical Identity and Nomenclature
The compound is systematically named (trans(trans))-4'-butyl[1,1'-bicyclohexyl]-4-carbonitrile, adhering to IUPAC nomenclature rules. Its molecular formula is C₁₇H₂₉N, with a molecular weight of 247.419 g/mol . Alternative names include:
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trans,trans-4'-n-butylbicyclohexyl-4-carbonitrile
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4'-Butyl-bicyclohexyl-4-carbonitrile
The CAS registry number 70784-10-0 uniquely identifies this compound in chemical databases . Its exact mass is 247.230 g/mol, and the topological polar surface area (PSA) is 23.79 Ų, reflecting the nitrile group's contribution to molecular polarity . The octanol-water partition coefficient (LogP) of 5.31 suggests moderate hydrophobicity, typical of aliphatic nitriles .
Synthetic Considerations
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Friedel-Crafts alkylation to construct the bicyclic framework.
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Nitrile introduction via Rosenmund-von Braun reaction or nucleophilic substitution.
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Stereochemical control through catalytic hydrogenation or chiral auxiliaries.
A related synthesis for trans-1,4-cyclohexanedicarboxylic acid monomethyl ester (CAS 15177-67-0) demonstrates isomerization strategies using pyridine and potassium hydroxide, achieving 71% yield . Similar approaches could be adapted for the target compound by substituting appropriate starting materials.
Challenges and Research Gaps
Current limitations include:
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Lack of experimental data: Melting/boiling points, solubility, and spectroscopic profiles remain uncharacterized .
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Stereoselective synthesis: No reported methods ensure high trans(trans) diastereomeric excess.
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Toxicity profile: MSDS data are unavailable, complicating safety assessments .
Future studies should prioritize differential scanning calorimetry (DSC) to map phase transitions and computational modeling (e.g., DFT) to predict optoelectronic properties.
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